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Isoquinoline-1-sulfinic acid

Cat. No.: B12984689
M. Wt: 193.22 g/mol
InChI Key: RDDLWFKZLRGUDP-UHFFFAOYSA-N
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Description

Isoquinoline-1-sulfinic acid is a chemical compound featuring the isoquinoline heterocyclic system, a benzo-fused pyridine ring that serves as a fundamental scaffold in medicinal chemistry . This sulfinic acid derivative is primarily valued in organic synthesis as a versatile building block and key intermediate for the preparation of more complex molecules, particularly sulfonamide-based compounds . Isoquinoline derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities. Structural analogs, such as isoquinoline-5-sulfonamide, are known to act as potent enzyme inhibitors (e.g., of protein kinases) . Furthermore, various natural and synthetic isoquinolines exhibit diverse biological effects, including roles as potential antihypertensive agents, neuroactive compounds, and anesthetics . Researchers utilize this chemical as a precursor in the development of novel therapeutic candidates targeting conditions such as neurological disorders, cardiovascular diseases, and glaucoma . Its utility lies in its functional groups, which allow for further chemical transformations to create targeted libraries for biological screening. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B12984689 Isoquinoline-1-sulfinic acid

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

isoquinoline-1-sulfinic acid

InChI

InChI=1S/C9H7NO2S/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,11,12)

InChI Key

RDDLWFKZLRGUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)O

Origin of Product

United States

Synthetic Methodologies for Isoquinoline 1 Sulfinic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis, in this context, refers to methods where the sulfinic acid moiety is introduced into an isoquinoline (B145761) core in a highly direct manner, often involving the formation of a C-S bond at the C1 position as a key step. One of the most effective strategies involves the generation of a highly reactive organometallic intermediate, which is subsequently trapped by an electrophilic sulfur dioxide source.

This process typically begins with the deprotonation of isoquinoline at the C1 position using a strong organolithium base, such as n-butyllithium (n-BuLi). The C1 proton is the most acidic on the pyridine (B92270) ring due to the inductive effect of the adjacent nitrogen atom. This abstraction generates 1-lithioisoquinoline, a potent nucleophile. This intermediate is then quenched by bubbling sulfur dioxide (SO₂) gas through the reaction mixture or by adding a solid SO₂ surrogate. The lithium sulfinate salt is formed instantaneously and can be subsequently protonated during aqueous workup to yield the final isoquinoline-1-sulfinic acid.

StepReagent/ConditionIntermediate/ProductPurpose
1Isoquinoline + n-BuLi in THF, low temp.1-LithioisoquinolineGeneration of a potent C1 nucleophile
2Introduction of SO₂Lithium isoquinoline-1-sulfinateC-S bond formation
3Aqueous acidic workup (e.g., HCl)This compoundProtonation to the final acid

This method is highly efficient and regioselective, providing unambiguous access to the C1-substituted product.

Derivatization of Pre-existing Isoquinoline Scaffolds

These methodologies involve modifying an already formed isoquinoline ring system to introduce the sulfinic acid group at the C1 position.

Standard electrophilic aromatic substitution reactions on isoquinoline, such as nitration or sulfonation, preferentially occur on the electron-rich benzene (B151609) ring at the C5 and C8 positions. The pyridine ring is deactivated towards electrophilic attack. However, functionalization at the C1 position can be achieved under radical conditions, most notably through a Minisci-type reaction. wikipedia.orgresearchgate.net

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient protonated heterocycle. wikipedia.org To generate this compound precursors via this route, a sulfonyl radical (RSO₂•) can be generated from sources like arylsulfonyl chlorides or sulfinic acids themselves under oxidative conditions.

A plausible pathway involves:

Protonation of the isoquinoline nitrogen with a strong acid to activate the ring towards radical attack.

Generation of a sulfonyl radical from a suitable precursor (e.g., sodium p-toluenesulfinate) using an oxidant system like ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst.

Addition of the sulfonyl radical to the C1 position of the protonated isoquinoline.

Rearomatization of the resulting radical cation intermediate via oxidation to yield a 1-sulfonylisoquinoline product, which can then be reduced to the target sulfinic acid.

This approach offers a pathway for C-H functionalization, avoiding the need for pre-functionalized starting materials like halo-isoquinolines.

The C1 position of the isoquinoline ring is electron-deficient and is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halide, is present. This reactivity provides a robust method for introducing sulfur-based nucleophiles.

Starting with 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, the halogen can be displaced by a sulfur nucleophile that can either directly provide the sulfinate moiety or serve as a precursor. A suitable nucleophile for this transformation is the sulfite (B76179) ion (SO₃²⁻), typically from a salt like sodium sulfite (Na₂SO₃). The reaction proceeds via the classic addition-elimination mechanism, where the sulfite attacks the C1 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to restore aromaticity. The product of this reaction is the sodium salt of isoquinoline-1-sulfonic acid, which would require a subsequent reduction step to yield the desired sulfinic acid.

ReactantNucleophileSolventProduct (after reduction)
1-ChloroisoquinolineSodium Sulfite (Na₂SO₃)Polar aprotic (e.g., DMSO)This compound
1-BromoisoquinolineSodium Sulfite (Na₂SO₃)Polar aprotic (e.g., DMSO)This compound

A powerful and highly regioselective alternative to direct nucleophilic substitution is the use of a halogen-metal exchange reaction. This method transforms the relatively unreactive C-Halogen bond into a highly nucleophilic C-Metal bond, which can then react with an appropriate electrophile.

The synthesis begins with a 1-halo-isoquinoline, typically 1-bromoisoquinoline. At low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), the substrate is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium. A rapid halogen-metal exchange occurs, replacing the bromine atom with lithium to form 1-lithioisoquinoline. This intermediate is identical to that formed by direct deprotonation (Section 2.1) but avoids potential side reactions if other acidic protons are present in a complex substrate.

The newly formed 1-lithioisoquinoline is then quenched with sulfur dioxide (SO₂). The highly nucleophilic carbon at C1 attacks the electrophilic sulfur atom of SO₂, forming the stable lithium isoquinoline-1-sulfinate salt. An acidic workup protonates the salt to afford the final this compound. This method is particularly valued for its high yields and clean conversion.

Synthesis via Functional Group Interconversions

This strategy involves the synthesis of an isoquinoline derivative with a sulfur-containing group already at the C1 position, which is then chemically converted into the target sulfinic acid.

A common and reliable approach is the reduction of an isoquinoline-1-sulfonyl chloride. This precursor can be synthesized from 1-aminoisoquinoline (B73089) via a Sandmeyer-type reaction. wikipedia.orgnih.govnih.gov

The synthesis of the sulfonyl chloride proceeds as follows:

Diazotization: 1-Aminoisoquinoline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt, isoquinoline-1-diazonium chloride.

Sulfonylation (Sandmeyer Reaction): The diazonium salt solution is then added to a solution of sulfur dioxide saturated in a solvent like acetic acid, with copper(I) chloride (CuCl) acting as a catalyst. nih.govnih.gov This results in the displacement of the diazonium group and the formation of isoquinoline-1-sulfonyl chloride.

Once isolated, the isoquinoline-1-sulfonyl chloride can be selectively reduced to the corresponding sulfinic acid. A standard method for this reduction involves reacting the sulfonyl chloride with a mild reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution. This reaction cleanly converts the sulfonyl chloride to the sodium salt of the sulfinic acid, which upon acidification yields pure this compound.

PrecursorKey ReagentsIntermediateFinal Product
1-Aminoisoquinoline1. NaNO₂, HCl2. SO₂, CuClIsoquinoline-1-sulfonyl chlorideThis compound
Isoquinoline-1-sulfonyl chlorideNa₂SO₃, then H₃O⁺Sodium isoquinoline-1-sulfinateThis compound

This multi-step but robust pathway is advantageous for producing the target compound on a larger scale from readily available starting materials.

From Thio- or Sulfo-containing Precursors

While direct methods for the conversion of thio- or sulfo-containing precursors to this compound are not extensively documented in readily available literature, the synthesis can be conceptually approached. For instance, a potential route could involve the careful reduction of an isoquinoline-1-sulfonic acid or its derivatives. The challenge in such a transformation lies in controlling the reduction to stop at the sulfinic acid stage, as over-reduction would lead to the corresponding thiol.

Conversely, starting from a C1-thioisoquinoline (isoquinoline-1-thiol), a controlled oxidation could theoretically yield the target sulfinic acid. However, the multi-stage oxidation of thiols often proceeds through the sulfenic acid intermediate and can easily lead to the over-oxidized sulfonic acid. researchgate.net

Oxidation of Thiols or Sulfides at the C1-Isoquinoline Position

The oxidation of a thiol or sulfide (B99878) at the C1 position of an isoquinoline represents a direct approach to this compound. The general mechanism for the oxidation of thiols to sulfinic acids involves a two-step oxidation, often proceeding through a transient sulfenic acid intermediate. researchgate.net Common oxidizing agents for this transformation include peroxides, such as hydrogen peroxide, and peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA). baranlab.orgresearchgate.net

The reaction of a thiol with hydrogen peroxide is a well-established method for generating sulfenic and subsequently sulfinic acids. researchgate.netbaranlab.org The reaction conditions, such as pH and temperature, are critical to control the extent of oxidation and prevent the formation of the sulfonic acid. baranlab.org Similarly, m-CPBA is a versatile oxidant capable of converting sulfides to sulfoxides and sulfones. researchgate.netnih.gov A controlled oxidation of a C1-isoquinolinyl sulfide could potentially yield the corresponding sulfoxide (B87167), which is at the same oxidation state as a sulfinic acid derivative.

Precursor TypeOxidizing AgentPotential ProductRef.
C1-Isoquinoline ThiolHydrogen PeroxideThis compound researchgate.netbaranlab.org
C1-Isoquinoline Sulfidem-CPBAIsoquinoline-1-sulfoxide researchgate.netnih.gov

Advanced Synthetic Strategies

Modern synthetic organic chemistry offers a range of sophisticated techniques for the formation of carbon-sulfur bonds and the introduction of sulfinyl groups. These advanced strategies provide alternative and often more efficient routes to this compound and its derivatives.

Radical-Mediated Synthesis of Sulfinyl-Isoquinolines (e.g., using sulfonyl hydrazides)

Radical reactions provide a powerful tool for the formation of C-S bonds. Sulfonyl hydrazides have emerged as versatile precursors for the generation of sulfonyl radicals under various conditions. nih.govnih.gov These radicals can then participate in addition reactions with suitable acceptors. While direct radical-mediated C1-sulfinylation of isoquinoline using sulfonyl hydrazides to form this compound is not explicitly detailed, the generation of sulfonyl radicals from sulfonyl hydrazides is a well-established process that could be adapted for such a purpose. nih.govnih.gov The reaction would likely involve the generation of an isoquinoline radical at the C1 position, which then couples with a sulfur dioxide equivalent or a sulfinyl radical precursor.

Catalytic Methodologies for Sulfinic Acid Incorporation

Transition-metal catalysis has revolutionized the field of C-H functionalization, allowing for the direct introduction of functional groups into unactivated C-H bonds. organic-chemistry.orgnih.gov The C1 position of isoquinoline is activated towards nucleophilic attack and could be a target for catalytic C-H sulfinylation. Various transition metals, including rhodium, ruthenium, palladium, and copper, have been employed for the C-H functionalization of isoquinolines. organic-chemistry.orgwikipedia.org While the direct catalytic incorporation of a sulfinic acid group at the C1 position is a challenging transformation, related reactions such as sulfonylation have been reported for isoquinoline derivatives. organic-chemistry.org These methods often utilize directing groups to achieve regioselectivity. A hypothetical catalytic cycle for C1-sulfinylation would involve the coordination of the metal to the isoquinoline nitrogen, followed by C-H activation at the C1 position and subsequent reaction with a sulfinic acid source.

Multi-Component Reactions (MCRs) for Isoquinoline-Sulfinic Acid Scaffolds

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials. baranlab.orgresearchgate.netresearchgate.net These reactions are characterized by their high atom economy and convergence. While there are no specific reports on the use of MCRs to directly synthesize this compound, the versatility of these reactions suggests potential applications. For instance, an Ugi or Passerini reaction could be designed using a starting material that already contains a masked sulfinic acid functionality, or the product of the MCR could be further elaborated to introduce the desired group. The general scaffolds produced by these reactions, α-acylamino amides (Ugi) and α-acyloxy amides (Passerini), offer multiple points for chemical diversification. researchgate.net

Electro-Chemical Synthesis of Isoquinoline-Sulfinic Acid Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. A notable electrochemical approach has been developed for the synthesis of isoquinoline-1-sulfone compounds, which are closely related to sulfinic acid derivatives. This method involves the reaction of isoquinoline N-oxides with sodium benzenesulfinates in an undivided cell with sodium iodide as the electrolyte. The reaction proceeds via a deoxygenative sulfonylation at the C1 position of the isoquinoline ring. This electrochemical synthesis is advantageous due to its mild reaction conditions and the avoidance of metal catalysts and chemical oxidants.

Starting MaterialsReagents/ConditionsProductRef.
Isoquinoline N-oxide, Sodium benzenesulfinateNaI, Acetonitrile/Water/Acetic Acid, Electrochemical cellIsoquinoline-1-sulfone

This electrochemical method provides a direct route to isoquinoline-1-sulfone derivatives, which can be considered as stable precursors or analogs of this compound.

Photoredox Catalysis in Sulfinylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. While direct photoredox-catalyzed synthesis of this compound has not been extensively documented, the principles established in related reactions provide a strong foundation for its potential synthesis and the preparation of its derivatives. These methods often involve the generation of radical intermediates that can be trapped with a sulfur dioxide source or the use of sulfonyl precursors that can be incorporated into the isoquinoline scaffold.

One plausible strategy for the synthesis of this compound derivatives is through the direct C-H functionalization of the isoquinoline core. Research has demonstrated the feasibility of C-H alkylation of isoquinolines at the 1-position using photoredox catalysis. This approach typically involves the generation of an alkyl radical, which then undergoes a Minisci-type reaction with the protonated isoquinoline. By analogy, a sulfonyl radical could potentially be added to the C1-position of isoquinoline.

Another promising avenue is the application of decarboxylative strategies. Photoredox-catalyzed decarboxylative couplings of carboxylic acids have been widely developed for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, isoquinoline-1-carboxylic acid could serve as a precursor. Upon photo-induced single-electron transfer, the carboxylate could undergo decarboxylation to generate an isoquinolin-1-yl radical. This radical could then be trapped by a sulfur dioxide surrogate, such as DABCO·(SO₂)₂, to form the corresponding sulfonyl radical, which upon reduction would yield the desired isoquinoline-1-sulfinate. While this specific transformation for isoquinoline-1-carboxylic acid has not been explicitly reported, the methodology has been successfully applied to a variety of other carboxylic acids for the synthesis of sulfones and related compounds.

Furthermore, the synthesis of sulfonylated isoquinoline derivatives has been achieved through visible-light-promoted tandem radical cyclization and sulfonylation reactions. For instance, N-alkyl-N-methacryloyl benzamides react with sulfonyl chlorides in the presence of an iridium photocatalyst to yield 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. nih.gov Although this method does not directly yield this compound, it highlights the utility of photoredox catalysis in constructing complex isoquinoline derivatives bearing sulfonyl groups.

The following table summarizes representative photoredox-catalyzed reactions that, while not directly producing this compound, illustrate the potential methodologies that could be adapted for its synthesis.

Isoquinoline/PrecursorReagent(s)PhotocatalystAdditive(s)Product TypeReference
N-alkyl-N-methacryloyl benzamideSulfonyl chloridefac-Ir(ppy)₃-4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione nih.gov
IsoquinolineCyclohexaneIsoquinoline-derived organic photocatalystCF₃COOH1-Cyclohexylisoquinoline nih.gov
N-methacryloylbenzamidesSodium sulfinatesEosin Y-Sulfonyl-containing isoquinolinediones researchgate.net

These examples underscore the potential of photoredox catalysis for the functionalization of isoquinolines and the introduction of sulfur-containing moieties. Future research may focus on the direct application of these principles to the synthesis of the parent this compound.

Chemical Reactivity and Transformation of Isoquinoline 1 Sulfinic Acid

Reactions at the Sulfinic Acid Moiety

The sulfinic acid group (–SO₂H) is an intermediate oxidation state for sulfur and exhibits rich chemistry. It can act as an oxidant, a reductant, a nucleophile (as the sulfinate anion), or a precursor to sulfur-centered radicals.

The oxidation of sulfinic acids represents a common transformation, leading to the formation of the more stable sulfonic acids (–SO₃H). researchgate.net This conversion is a key step in the broader oxidation pathway of sulfur compounds, which typically proceeds from a thiol to a sulfenic acid, then to a sulfinic acid, and ultimately to a sulfonic acid. nih.govresearchgate.net The final oxidation step from sulfinic to sulfonic acid is generally considered irreversible under physiological conditions. researchgate.net

Various oxidizing agents can accomplish this transformation. Hydrogen peroxide is a frequently used oxidant for converting protein thiols through the intermediate stages to sulfonic acids. nih.gov In a broader context, sulfoxides, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a halogen or hydrogen halide catalyst, can also be used to oxidize thiols and disulfides to their corresponding sulfonic acids, a process that inherently involves the oxidation of intermediate sulfur states. google.com

For isoquinoline-1-sulfinic acid, this reaction would yield isoquinoline-1-sulfonic acid.

General Oxidation Reaction: Isoquinoline-1-SO₂H + [O] → Isoquinoline-1-SO₃H

While specific studies on the oxidation of this compound are not prevalent, the general reactivity of sulfinic acids suggests that standard oxidizing agents would be effective.

The reduction of sulfinic acids back to lower oxidation states, such as thiols (–SH) or disulfides (–S–S–), is a chemically significant transformation, though less common than oxidation. In biological systems, specific enzymes can catalyze the reduction of certain sulfinic acids. For instance, sulfiredoxin is known to reduce the sulfinic acid form of peroxiredoxins back to a cysteine residue in an ATP-dependent process. nih.gov

Chemical methods for the direct reduction of sulfinic acids to thiols are not as straightforward as their oxidation. However, related functional groups like sulfonic acids can be reduced to thiols under specific conditions, such as with a rhodium carbonyl catalyst under carbon monoxide pressure, suggesting that the C-S bond is stable to certain reductive conditions. google.com The reduction of this compound would be expected to yield isoquinoline-1-thiol (B1306609) or the corresponding di(isoquinolin-1-yl) disulfide.

Hypothetical Reduction Pathways:

Isoquinoline-1-SO₂H + [H] → Isoquinoline-1-SH

2 Isoquinoline-1-SO₂H + [H] → Isoquinoline-1-S–S-1-Isoquinoline

Sulfinic acids readily undergo esterification with alcohols to form sulfinate esters (sulfinates). This transformation is valuable as sulfinate esters are important intermediates in organic synthesis. rsc.org Several methods have been developed for this reaction due to challenges like the disproportionation of sulfinic acids under acidic conditions. rsc.org

Common strategies for the synthesis of sulfinate esters from sulfinic acids and alcohols include the use of condensing agents, metal catalysts, or electrochemical methods. rsc.orgorganic-chemistry.orgchemrxiv.org

Method Reagents/Catalyst Description Reference(s)
CondensationDicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI)These reagents activate the sulfinic acid, facilitating nucleophilic attack by the alcohol. rsc.orgorganic-chemistry.org
CatalysisLanthanide(III) triflates (e.g., Yb(OTf)₃)Lewis acidic lanthanide salts catalyze the direct esterification of sulfinic acids with alcohols. rsc.orgorganic-chemistry.org
Isocyanide-InducedEthyl 2-isocyanoacetateThis method facilitates the esterification under mild, neutral conditions, avoiding strong acids or oxidants. researchgate.net
ElectrochemicalPt/Pt electrodes, Bu₄NClAn electrochemical approach can achieve oxidative coupling between thiophenols and alcohols to form sulfinic esters, bypassing the isolated sulfinic acid. chemrxiv.org

These general methods are applicable to the esterification of this compound with various alcohols to produce a range of isoquinoline-1-sulfinate esters.

Sulfinic acids and their corresponding sulfinate salts are effective precursors for generating sulfur-centered radicals, which can participate in various addition reactions. mdpi.com Arylsulfonyl radicals, for example, can be generated from sulfinic acids and subsequently add to alkenes in difunctionalization reactions. mdpi.com

A prominent application is in the generation of sulfinyl radicals for synthetic purposes. While sulfinyl radicals have historically been challenging to use due to reversible addition and homodimerization, recent methods have utilized sulfinyl sulfones as precursors. nih.gov Homolytic cleavage of the S–S bond in these precursors generates both a sulfonyl radical and a sulfinyl radical, which can then undergo sequential addition to unsaturated systems like alkenes and alkynes. nih.gov This dual radical process allows for the synthesis of complex disulfurized molecules. nih.gov

The sodium salt of a sulfinic acid, sodium isoquinoline-1-sulfinate, could similarly serve as a precursor to isoquinoline-1-sulfonyl or -sulfinyl radicals for addition to π-systems.

Example of Radical Generation and Addition:

Isoquinoline-1-SO₂Na → [Isoquinoline-1-SO₂]• (Sulfonyl Radical)

[Isoquinoline-1-SO₂]• + Alkene → Adduct

This reactivity opens pathways for the C-C bond formation and functionalization of various unsaturated substrates. mdpi.com

The sulfinate anion (–SO₂⁻), formed by the deprotonation of sulfinic acid, is an ambident nucleophile, meaning it can react at either the sulfur or one of the oxygen atoms. nih.gov

S-Nucleophilicity: Reaction at the sulfur atom is common. For example, alkylation of a sulfinate anion with an alkyl halide typically yields a sulfone, a reaction that proceeds via an Sₙ2 mechanism. This is a powerful method for forming carbon-sulfur bonds.

O-Nucleophilicity: Reaction at an oxygen atom can occur with hard electrophiles. For instance, reaction with acyl chlorides can form mixed anhydrides, which are intermediates in some esterification protocols. nih.gov

The nucleophilic character of the isoquinoline-1-sulfinate anion allows it to be used in a variety of substitution reactions to introduce the isoquinolinyl-1-sulfonyl group onto different molecular scaffolds.

Reactions at the Isoquinoline (B145761) Core Directed by C1-Sulfinic Acid

The isoquinoline ring system has a distinct pattern of reactivity. The pyridine (B92270) ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution. shahucollegelatur.org.ingcwgandhinagar.com The C1 position is particularly activated towards nucleophilic substitution. shahucollegelatur.org.inyoutube.comiust.ac.ir

The presence of a sulfinic acid group at the C1 position significantly modifies this reactivity. As an electron-withdrawing group, the C1-SO₂H moiety further deactivates the entire ring system towards electrophilic aromatic substitution, which would still be expected to occur on the benzene portion of the molecule (positions 5 and 8). shahucollegelatur.org.in

More importantly, the sulfinate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Strong nucleophiles can attack the C1 position, leading to the displacement of the sulfinate and the formation of a new 1-substituted isoquinoline. This provides a strategic route to functionalize the C1 position, which is a common feature in many biologically active isoquinoline alkaloids. iust.ac.ir

Potential Nucleophilic Substitution at C1: Isoquinoline-1-SO₂H + Nu⁻ → Isoquinoline-1-Nu + HSO₂⁻

Given that nucleophilic substitution is already favorable at C1 of isoquinoline, the sulfinate group serves as a plausible leaving group to facilitate the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, carbanions). shahucollegelatur.org.iniust.ac.ir

Metal-Mediated Transformations Involving this compound

A significant area of reactivity for this compound (or its corresponding sulfinate salts) involves metal-mediated cross-coupling reactions. Heteroaryl sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable or difficult-to-prepare heteroaryl boronic acids. nih.gov

In these transformations, known as desulfinative cross-coupling reactions, the C−S bond is activated by a palladium catalyst, and the sulfinate group is displaced by an organic group from a coupling partner, typically an aryl or heteroaryl halide. tcichemicals.com This methodology allows for the formation of C-C bonds at the C1 position of the isoquinoline ring. The reactions generally exhibit broad substrate scope and excellent functional group tolerance. nih.gov This reactivity makes isoquinoline-1-sulfinates valuable intermediates for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.

The general scheme for such a reaction is the coupling of an isoquinoline-1-sulfinate with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Table 1: Representative Conditions for Palladium-Catalyzed Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Aryl Halides (Analogous to Isoquinoline-1-Sulfinate Reactivity)

Heteroaryl Sulfinate Coupling Partner Catalyst Ligand Base/Additive Solvent Temp (°C) Yield (%) Ref
Pyridine-2-sulfinate 4-Bromobenzonitrile Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 95 nih.gov
Pyridine-2-sulfinate 3-Bromoquinoline Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 85 nih.gov
Pyridine-2-sulfinate 2-Chloropyridine Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 82 nih.gov
Pyrimidine-2-sulfinate 4-Iodoanisole Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 90 tcichemicals.com

This catalytic approach highlights a modern and powerful application of this compound derivatives in synthetic organic chemistry, enabling the construction of molecules that would be challenging to access through traditional methods.

Table 2: List of Chemical Compounds

Compound Name
This compound
Isoquinoline
Pyridine
Benzene
Sulfuric acid
Allylic sulfinates
Allylic sulfones
Aryl sulfones
Pyridine-2-sulfinate
4-Bromobenzonitrile
3-Bromoquinoline
2-Chloropyridine
Pyrimidine-2-sulfinate
4-Iodoanisole
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Xantphos
Cesium carbonate (Cs₂CO₃)
Dioxane
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
SPhos
Potassium phosphate (B84403) (K₃PO₄)

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For isoquinoline-1-sulfinic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the isoquinoline (B145761) core. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the sulfinic acid group at the C1 position.

Based on data for the parent isoquinoline and substituted derivatives, the aromatic protons would likely appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The proton at the C8 position is often the most deshielded due to its proximity to the nitrogen atom's lone pair in what is known as the "peri" position. The introduction of the sulfinic acid group at C1 would further influence the electronic environment, causing shifts in the signals of nearby protons, particularly H3 and H8.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous compounds, as direct experimental data for this compound is not readily available in the public domain.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.0 - 8.5Doublet
H-47.6 - 8.0Doublet
H-57.8 - 8.2Multiplet
H-67.5 - 7.9Multiplet
H-77.5 - 7.9Multiplet
H-88.5 - 9.0Doublet

This table is interactive. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The isoquinoline ring system typically displays nine distinct carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the nature of any substituents.

The carbon atom C1, directly attached to the sulfinic acid group, would experience a significant downfield shift. The other carbons of the pyridine (B92270) ring (C3) and the benzene (B151609) ring would also show characteristic shifts. The quaternary carbons (C4a, C8a, and C1) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous compounds, as direct experimental data for this compound is not readily available in the public domain.)

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 160
C-3140 - 145
C-4120 - 125
C-4a135 - 140
C-5125 - 130
C-6128 - 132
C-7128 - 132
C-8125 - 130
C-8a130 - 135

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Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H3 and H4, and among the protons on the benzene ring (H5, H6, H7, and H8), helping to trace the connectivity of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the isoquinoline ring and the sulfinic acid functional group.

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations from the isoquinoline ring would appear in the 1400-1650 cm⁻¹ region.

S=O stretching: The sulfinic acid group is expected to show a strong absorption band for the S=O stretch, likely in the range of 1050-1150 cm⁻¹.

S-O stretching: A band corresponding to the S-O single bond stretch would also be present, typically in the 800-1000 cm⁻¹ region.

C-H out-of-plane bending: These bands, which can be characteristic of the substitution pattern on the aromatic ring, would appear in the 700-900 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on analogous compounds.)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C/C=N stretch1400 - 1650Medium to Strong
S=O stretch1050 - 1150Strong
S-O stretch800 - 1000Medium
C-H out-of-plane bend700 - 900Strong

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Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also provide valuable structural information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. The S=O and S-O stretching vibrations of the sulfinic acid group would also be Raman active, although their intensities can vary. Raman spectroscopy can be particularly useful for studying solid samples and for obtaining information about the lower frequency vibrational modes of the molecule. irphouse.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of isoquinoline in various solvents exhibits characteristic absorption bands arising from π → π* and n → π* transitions of the aromatic system. The absorption spectrum of isoquinoline derivatives can be influenced by the nature and position of substituents, as well as the solvent used. For this compound, the sulfinic acid group is expected to act as an auxochrome, potentially causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted isoquinoline. A detailed study of its UV-Vis spectrum would involve recording the absorbance at different wavelengths to identify the λmax values, which correspond to the electronic transitions.

Compound Solvent λmax (nm) Molar Absorptivity (ε)
This compoundData not availableData not availableData not available

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X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding, which are likely to occur involving the sulfinic acid group. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not available, studies on related heterocyclic sulfones have shown that the geometry around the sulfur atom and intermolecular hydrogen bonding are key structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass. For this compound (C₉H₇NO₂S), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a very low margin of error (typically in the parts-per-million range), thereby confirming the elemental formula of the compound. Techniques like electrospray ionization coupled with a time-of-flight (ESI-TOF) or Orbitrap mass analyzer are commonly used for such determinations.

Parameter Value
Molecular FormulaC₉H₇NO₂S
Theoretical Monoisotopic Mass193.020 g/mol
Measured Exact MassData not available
Mass Error (ppm)Data not available

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Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound, the theoretical elemental composition can be calculated based on its molecular formula (C₉H₇NO₂S). The experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and empirical formula of the synthesized compound.

Element Theoretical (%) Experimental (%)
Carbon (C)55.95Data not available
Hydrogen (H)3.65Data not available
Nitrogen (N)7.25Data not available
Sulfur (S)16.59Data not available

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Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For isoquinoline-1-sulfinic acid, DFT calculations can elucidate a wide range of properties, from its three-dimensional structure to its spectroscopic signatures.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The sulfinic acid group (-SO₂H) attached to the isoquinoline (B145761) ring can exhibit various orientations. DFT calculations can be employed to identify the most stable conformers and the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Illustrative Optimized Geometry Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC1-S1.85 Å
S-O11.50 Å
S-O21.50 Å
S-H1.35 Å
Bond AngleC1-S-O1108.0°
O1-S-O2115.0°
C1-S-H105.0°
Dihedral AngleN-C1-S-O160.0°

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups. It is not based on actual computational results for this compound.

DFT calculations provide a detailed picture of the electron distribution within a molecule. Analysis of the electronic structure can reveal key insights into the molecule's reactivity and intermolecular interactions.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. This information helps to identify electrophilic and nucleophilic sites within this compound. The nitrogen atom in the isoquinoline ring is expected to carry a negative charge, while the sulfur and hydrogen atoms of the sulfinic acid group are likely to be more electropositive.

Bond Orders: The strength of the chemical bonds within the molecule can be quantified through bond order calculations. This can confirm the aromatic character of the isoquinoline ring system and describe the nature of the bonds within the sulfinic acid moiety.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor (nucleophile).

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups. It is not based on actual computational results for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Color Coding: MEP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

Reactivity Prediction: For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfinic acid group, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the sulfinic acid group would be expected to be in a region of positive potential, making it susceptible to nucleophilic attack.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions between molecular orbitals and can help to understand the molecule's color and photophysical properties.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, DFT calculations can provide a range of quantum chemical descriptors that offer a more quantitative measure of a molecule's reactivity. These descriptors are derived from the conceptual DFT framework.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.

Illustrative Quantum Chemical Descriptors for this compound

DescriptorDefinitionPredicted Value (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.85
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.65
Chemical Softness (S)1 / η0.38
Electrophilicity Index (ω)χ² / (2η)2.79

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups. It is not based on actual computational results for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways, transition states, and intermediate structures. For reactions involving sulfinic acids and their derivatives, these theoretical approaches can clarify mechanisms that are often difficult to probe experimentally.

Combined experimental and computational studies have suggested that the formation of sulfones from sulfinic acids can be accelerated through various factors. For instance, in some systems, a rapid acidification of a persulfate-sulfinate system and the self-catalysis of the reaction of sulfinic acid with halo-N-heterocycles are key mechanistic features. researchgate.net Computational analysis helps to model these interactions and calculate the energy barriers associated with different proposed pathways, thereby identifying the most plausible mechanism.

The reactivity of the sulfinic acid group is complex; it is nucleophilic and can be generated from the oxidation of a corresponding thiol. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound and its interaction with various reagents. These calculations can help predict the most likely sites of reaction and the stability of potential intermediates. For example, in the context of cysteine sulfinic acid, DFT calculations have been used to explore conformational preferences and the favorability of side chain-main chain hydrogen bonds. Similar approaches could be applied to understand the intramolecular and intermolecular interactions that govern the reactivity of this compound.

Recent innovations in computational methods for proteomic analysis have significantly improved the ability to study post-translational modifications like sulfinylation, highlighting the synergy between computational and experimental techniques in understanding the chemistry of sulfinic acids. researchgate.net

Table 1: Computational Approaches for Reaction Mechanism Studies

Computational Method Application in Mechanism Elucidation Key Insights
Density Functional Theory (DFT) Calculating electronic structure, transition state energies, and reaction pathways. Provides information on reaction favorability, identifies key intermediates, and explains catalytic effects.
Ab initio methods High-accuracy energy calculations for small molecular systems. Offers benchmark data for validating less computationally expensive methods.
Combined QM/MM Studying reactions in large systems (e.g., enzymes or in solution). Allows for the detailed quantum mechanical study of the reacting species while treating the environment with classical mechanics.

Molecular Dynamics Simulations (e.g., solvation effects, conformational flexibility)

MD simulations on liquid isoquinoline have been performed to investigate translational and rotational diffusion at various temperatures. usm.my These studies typically model intermolecular interactions using potentials like Coulombic and Lennard-Jones, often parameterized from force fields such as OPLS-AA (Optimized Potential for Liquid Simulations - All Atoms). usm.my Such simulations can compute thermodynamic properties, like vaporization enthalpies, and compare them with experimental data to validate the force field parameters. usm.my

For this compound, MD simulations could be used to explore:

Conformational Flexibility: The sulfinic acid group can rotate and interact with the isoquinoline ring. MD simulations can map the accessible conformations and determine the most stable rotamers in different environments. In analogous systems like cysteine sulfinic acid, computational analyses have revealed distinct conformational preferences, where the sulfinate group engages in intramolecular interactions with the molecular backbone.

Solvation Effects: The interaction of this compound with solvent molecules (e.g., water) is crucial for its reactivity and properties. MD simulations can model the explicit arrangement of solvent molecules around the solute, calculating properties like the radial distribution function to understand the solvation shell structure. This is particularly important for the charged sulfinate group, which is expected to interact strongly with polar solvents.

Protein-Ligand Interactions: If this compound were to be studied as a ligand for a biological target, MD simulations could be used to assess the stability of the binding pose, analyze the specific interactions (hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the protein or the ligand upon binding. mdpi.comdoi.org

Table 2: Parameters in a Typical Molecular Dynamics Simulation

Parameter Description Example
Force Field A set of parameters to describe the potential energy of the system. OPLS-AA, AMBER, GROMOS mdpi.comusm.my
Ensemble The statistical mechanical ensemble used to define the system's properties. NPT (isothermal-isobaric), NVT (canonical) doi.org
Temperature The temperature at which the simulation is run. 300 K (room temperature) doi.org
Pressure The pressure at which the simulation is run (for NPT ensemble). 1 bar (atmospheric pressure) doi.org
Simulation Time The duration of the simulated molecular motion. Nanoseconds (ns) to microseconds (µs) doi.org

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. For chemical reactivity, QSAR models can predict how changes in the molecular structure of a series of compounds, such as isoquinoline derivatives, will affect their reactivity in a particular process.

QSAR studies have been successfully applied to various isoquinoline and quinoline (B57606) derivatives to understand their biological activities, which are a manifestation of their chemical reactivity in a biological system. japsonline.comnih.gov These studies typically involve the following steps:

Data Set Collection: A series of structurally related compounds with measured reactivity data is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) descriptors. japsonline.comnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR study could be designed to predict its reactivity as a nucleophile, its oxidation potential, or its inhibitory activity against a specific enzyme. For example, a QSAR study on aromatic sulfonamides containing quinoline moieties used the first-order valence connectivity index to build a model for the inhibition of carbonic anhydrase isozymes. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the structural features of pyrimido-isoquinolin-quinones that are important for their antibacterial activity. nih.gov These models provide insights into how steric and electronic fields around the molecules influence their biological function. nih.gov Such an approach could be used to design new this compound derivatives with enhanced or tailored chemical reactivity.

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor Type Example Information Encoded
Electronic HOMO/LUMO energies, Partial atomic charges Electron-donating/accepting ability, sites for electrophilic/nucleophilic attack.
Steric Molecular weight, Molar refractivity, van der Waals volume Size and shape of the molecule.
Topological Connectivity indices (e.g., Chi indices), Wiener index Atomic connectivity and branching of the molecular skeleton. nih.gov
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity and solubility characteristics.

Applications in Advanced Chemical Research and Materials Science

Catalysis and Organocatalysis Involving Isoquinoline-1-sulfinic Acid Motifs

The structural features of this compound make it a promising candidate for various catalytic applications, ranging from its use in metal-based systems to its potential role in organocatalysis.

The sulfinyl group is a versatile coordinating moiety for transition metals, and its incorporation into the isoquinoline (B145761) framework opens avenues for the development of novel ligands. Chiral sulfoxides, which are closely related to sulfinic acids, are well-regarded for their use as ligands in asymmetric catalysis. researchgate.netrsc.org The sulfur atom in the this compound motif can act as a soft donor, while the nitrogen atom of the isoquinoline ring can also participate in metal coordination, potentially creating a bidentate ligand system. This chelation can enhance the stability and activity of metal catalysts. The utility of related sulfur-containing compounds as ligands in transition-metal-catalyzed reactions, such as palladium-catalyzed C-H thiolation, highlights the potential of these motifs. researchgate.net

Below is a table summarizing potential metal-catalyzed reactions where this compound derivatives could serve as ligands, based on established reactivity of similar sulfur-containing molecules.

Metal Catalyst Reaction Type Potential Role of this compound Ligand
Palladium (Pd)Cross-coupling Reactions (e.g., Suzuki, Heck)Influence reaction selectivity and efficiency.
Rhodium (Rh)Asymmetric HydrogenationCreate a chiral environment around the metal center.
Copper (Cu)Azidation Reactions, C-S Bond FormationStabilize catalytic intermediates and promote desired bond formation. mdpi.comacs.org
Iridium (Ir)C-H Activation/FunctionalizationDirect the catalyst to a specific site on a substrate.

Sulfinic acids are Brønsted acids and can participate in acid-catalyzed reactions. While generally weaker than the corresponding sulfonic acids, the acidity of this compound can be sufficient to catalyze reactions such as esterification, acetalization, and hydration. mdpi.comaurak.ac.ae The development of solid-supported sulfonic acid catalysts for a range of organic transformations underscores the utility of this functional group in catalysis. mdpi.comaurak.ac.ae Furthermore, the presence of the basic isoquinoline nitrogen atom alongside the acidic sulfinic acid group raises the possibility of creating bifunctional catalysts, where both acidic and basic sites can act in concert to promote a reaction.

The sulfur atom of a sulfinic acid is a potential stereocenter. If chiral, non-racemic derivatives of this compound are prepared, they can be employed in asymmetric catalysis. Chiral sulfinyl compounds are recognized as valuable platforms for creating novel chiral ligands and organocatalysts. researchgate.net The synthesis of enantiomerically enriched sulfinate esters has been demonstrated through organocatalytic asymmetric condensation, a strategy that could potentially be adapted to produce chiral this compound derivatives. nih.gov These chiral molecules could be used to induce stereoselectivity in reactions, a critical goal in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.netrsc.org The development of axially chiral sulfonic acids for Brønsted acid catalysis further illustrates the potential for chiral sulfur-containing acids in stereoselective synthesis. nih.gov

Role as Key Synthetic Intermediates for Complex Molecule Synthesis

Beyond catalysis, the this compound scaffold is a valuable building block for constructing more elaborate molecular architectures, particularly those containing heterocyclic systems and sulfur atoms.

The isoquinoline core is a privileged structure in medicinal chemistry and a fundamental component of many natural products and synthetic molecules. wikipedia.orgresearchgate.netsigmaaldrich.com Isoquinolines serve as pivotal starting materials for synthesizing a wide array of bioactive compounds. researchgate.net The sulfinic acid group at the C1 position can be used as a versatile chemical handle. It can be displaced or transformed in various reactions, allowing for the annulation of additional rings or the introduction of diverse substituents, thereby enabling the synthesis of complex, polycyclic heterocyclic systems.

Sulfur-containing functional groups are present in a vast number of pharmaceuticals and agrochemicals. nih.govccspublishing.org.cn The sulfinic acid moiety is a key intermediate that provides access to several other important sulfur-based groups. This versatility makes this compound a valuable precursor for creating libraries of biologically relevant compounds for drug discovery. For example, sulfinic acids can be readily oxidized to sulfones or converted into sulfonamides, both of which are common pharmacophores. researchgate.netresearchgate.net The sulfinyl group itself, as a sulfoxide (B87167), is also a crucial functional group in many drugs. nih.gov

The following table details the synthetic transformations possible from the sulfinic acid group and the biological relevance of the resulting functionalities.

Starting Moiety Transformation Resulting Functional Group Relevance/Application
This compoundOxidationIsoquinoline-1-sulfonic acid / SulfoneSulfones are key motifs in medicinal and agricultural chemistry. researchgate.net
This compoundReaction with amines/chlorinating agentsIsoquinoline-1-sulfonamideSulfonamides are a well-known class of antibacterial drugs and are present in various other therapeutics.
This compoundEsterificationIsoquinoline-1-sulfinate esterVersatile intermediates for creating other chiral sulfur compounds. nih.gov
This compoundReductionIsoquinoline-1-thiol (B1306609)Thiols are important synthetic intermediates and can be found in some biologically active molecules.

Design and Synthesis of Advanced Materials

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the application of This compound in the design and synthesis of advanced materials. While the broader families of isoquinoline derivatives and organic sulfinic acids are recognized for their utility in materials science, the specific isomer of this compound does not feature in published studies within the contexts of Metal-Organic Frameworks (MOFs), coordination polymers, or surface functionalization for sensing and adsorption.

The isoquinoline moiety is a valuable building block in the development of functional materials, prized for its rigid structure, coordination capabilities via the nitrogen atom, and its potential for electronic and optical applications. amerigoscientific.com Similarly, sulfonic acids and their derivatives are frequently employed to introduce acidity, hydrophilicity, and ion-exchange properties into materials, or to act as coordinating ligands. However, research into isoquinoline-based ligands for these purposes has concentrated on other isomers, such as isoquinoline-5-sulfonic acid, or different functional groups like carboxylic acids.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

There is no available scientific literature detailing the integration of This compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. MOF research extensively utilizes N-heterocyclic ligands and ligands bearing acidic functional groups to construct porous, crystalline materials with applications in gas storage, catalysis, and sensing. nih.gov

Generally, the synthesis of MOFs relies on ligands that can coordinate to metal ions to form extended networks. While the nitrogen atom of the isoquinoline ring and the oxygen atoms of a sulfinate group could theoretically serve as coordination sites, the specific steric and electronic properties of the 1-substituted isoquinoline ring may influence its ability to form stable, porous frameworks. Research on isoquinoline and quinoline (B57606) derivatives in MOFs has predominantly focused on carboxylate-functionalized ligands. rsc.org For example, quinoline-2,6-dicarboxylic acid has been successfully used to synthesize a luminescent Zirconium(IV)-based MOF for chemical sensing. rsc.org The lack of studies involving this compound suggests it may not be a readily available or synthetically straightforward building block for MOF synthesis, or that other isoquinoline-based ligands offer more desirable properties for these applications.

Future Perspectives and Interdisciplinary Research Directions

Development of Novel and Green Synthetic Methodologies for Isoquinoline-1-sulfinic Acid

The future synthesis of this compound will likely pivot away from classical methods towards more sustainable and efficient "green" approaches. Current research in the broader field of organic synthesis provides a clear roadmap for this evolution, emphasizing atom economy, reduced waste, and the use of benign reagents.

Future methodologies could be adapted from modern syntheses of aryl sulfinic acids, starting from various precursors. One promising avenue is the controlled oxidation of 1-mercaptoisoquinoline. Traditional oxidation methods often use harsh reagents, but green alternatives could employ electrochemical oxidation, where an electric current drives the reaction, or catalytic systems using molecular oxygen or hydrogen peroxide as the ultimate oxidant. Another approach could start from the more readily available 1-chloroisoquinoline (B32320) or other 1-haloisoquinolines. Adapting methods used for other aryl halides, this could involve a transition-metal-catalyzed coupling with a sulfinate salt donor or a one-pot reaction with a sulfur dioxide surrogate like thiourea (B124793) dioxide under aerobic conditions.

Furthermore, one-pot syntheses starting from sulfone precursors represent an attractive strategy. For instance, a hypothetical isoquinoline-1-methylsulfone could be converted directly to the target sulfinic acid, minimizing intermediate isolation steps and solvent waste. These potential green routes are compared in the table below, highlighting their advantages over classical approaches.

Table 1: Comparison of Potential Green Synthetic Routes to this compound
Synthetic ApproachPotential PrecursorKey Reagents/ConditionsPrimary Green Advantage
Electrochemical Oxidation1-MercaptoisoquinolineElectrode, supporting electrolyte, air (O2)Avoids chemical oxidants, high atom economy.
Catalytic Aerobic Oxidation1-MercaptoisoquinolineTransition-metal catalyst, O2/AirUses air as the terminal oxidant, producing water as the only byproduct.
Nucleophilic Substitution1-ChloroisoquinolineSodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS)Avoids harsh oxidizing agents and organometallic reagents.
One-Pot ConversionIsoquinoline-1-methylsulfoneBase (e.g., t-BuOK), benzylic halideHigh efficiency by combining multiple steps (alkylation/elimination) in a single pot.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

This compound possesses a unique combination of a nucleophilic sulfur center and an electron-deficient heterocyclic ring, suggesting a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on leveraging this duality to forge novel chemical bonds and construct complex molecular architectures.

The sulfinic acid moiety is known to be an excellent nucleophile through its sulfur atom, capable of reacting with various electrophiles. While its alkylation to form sulfones is well-known, its reactivity with more complex or unconventional electrophiles remains to be explored. For instance, its participation in transition-metal-catalyzed cross-coupling reactions could establish it as a valuable building block.

Conversely, the C1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized. The sulfinic acid group could also function as a leaving group in a process known as desulfination or desulfonylation, a reaction that is typically thermally or acid-promoted. This opens up the possibility of novel ipso-substitution reactions, where a nucleophile displaces the -SO₂H group to directly functionalize the C1 position.

Future explorations could investigate the following transformations:

Oxidative Coupling: The sulfinic acid could be oxidized in situ to a sulfonyl radical, which could then participate in radical-mediated C-C or C-heteroatom bond-forming reactions.

Reductive Coupling: The sulfinic acid could be used in reductive coupling reactions with nitroarenes to form sulfonamides, a key functional group in pharmaceuticals.

Directed C-H Functionalization: The sulfinic acid or a derivative thereof could act as a directing group to control the regioselectivity of C-H activation at other positions on the isoquinoline scaffold.

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry is poised to become an indispensable tool for accelerating research into this compound. By using theoretical models, chemists can predict molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation and enabling the rational design of new molecules and processes.

Density Functional Theory (DFT) is particularly well-suited for this purpose. DFT calculations can be employed to predict fundamental properties of this compound, such as its acidity (pKa), bond dissociation energies, and molecular orbital energies (HOMO/LUMO). This information is crucial for understanding its stability and intrinsic reactivity. For example, knowing the pKa is essential for designing reactions that involve its conjugate base, the sulfinate anion.

Beyond static properties, computational modeling can be used to map out entire reaction pathways. By calculating the energies of transition states and intermediates, researchers can:

Predict Reaction Feasibility: Determine the activation barriers for the novel transformations proposed in Section 7.2, identifying the most promising avenues for experimental work.

Elucidate Reaction Mechanisms: Understand the detailed electronic and structural changes that occur during a reaction, such as whether a proposed desulfination reaction proceeds via a concerted or stepwise mechanism.

Rationalize Regioselectivity: Explain why reactions occur at a specific position on the isoquinoline ring. Studies have shown that the electrophilic reactivity order of the neutral isoquinoline molecule is 4 > 5 = 7 > 8 > 6 > 3 > 1, and computational models can help predict how the C1-sulfinic acid group alters this intrinsic reactivity.

Design Novel Catalysts: Screen potential catalysts for new synthetic methods in silico, optimizing ligand and metal combinations for efficiency and selectivity.

Table 2: Potential Applications of Computational Modeling for this compound Research
Computational MethodPredicted Property/ApplicationSignificance in Research & Design
DFT CalculationspKa ValuePredicts the ease of deprotonation; crucial for designing base-mediated reactions.
DFT CalculationsHOMO/LUMO EnergiesIndicates nucleophilic/electrophilic character; helps predict reactivity in pericyclic or coupling reactions.
Transition State TheoryReaction Energy ProfilesDetermines activation barriers, allowing for prediction of reaction rates and feasibility.
Molecular DynamicsSolvent EffectsSimulates the role of the solvent in stabilizing intermediates and influencing reaction outcomes.

Integration into Flow Chemistry and Automation for Scalable Synthesis

As new synthetic methods and applications for this compound are discovered, the need for safe, efficient, and scalable production will become paramount. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers significant advantages in this regard and represents a key future direction.

The synthesis of this compound or its precursors could be readily adapted to a flow regime. For example, a multi-step synthesis starting from 1-chloroisoquinoline could be designed where reagents are pumped and mixed in-line, with reaction coils heated or cooled to precise temperatures to maximize yield and minimize byproduct formation. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reaction volume at any given time enhances safety.

An automated flow platform could integrate several key operations:

Reagent Delivery: Syringe or HPLC pumps deliver precise amounts of starting materials and reagents.

Reaction: The reagents mix and travel through a heated or cooled reactor coil, allowing for precise control over residence time.

In-line Purification: The crude product stream can be passed through columns containing solid-supported scavengers or sorbents to remove unreacted starting materials or byproducts.

Real-time Analysis: Techniques like in-line FT-IR or NMR spectroscopy could be used to monitor the reaction progress and optimize conditions on the fly.

This integration of synthesis, purification, and analysis into a single, automated platform would not only enable scalable production but also facilitate high-throughput screening of reaction conditions and the rapid generation of derivative libraries for biological testing. The modular nature of flow systems allows for easy reconfiguration to perform a variety of subsequent transformations on the this compound product, making it a powerful tool for future drug discovery and development efforts.

Q & A

Q. How to interpret discrepancies in spectroscopic data between theoretical simulations and experimental results?

  • Methodological Answer : Re-examine computational parameters (basis sets, solvation models). Compare experimental NMR chemical shifts with simulated values using software like ACD/Labs. Investigate solvent effects or conformational flexibility causing deviations .

Guidelines for Data Reporting and Analysis

  • Experimental Replication : Document all variables (e.g., batch-specific impurities, humidity) to enable cross-lab validation .
  • Statistical Rigor : Use ANOVA or t-tests for comparative studies, reporting p-values and confidence intervals. Provide raw data in supplementary materials .
  • Error Propagation : Quantify uncertainties in concentration measurements and reaction yields using error propagation formulas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.